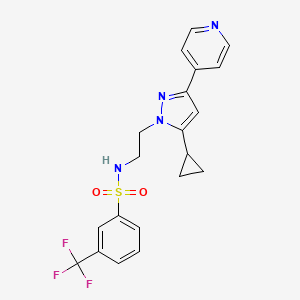

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide

Description

Introduction to N-(2-(5-Cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide

Systematic Nomenclature and Structural Features

The IUPAC name N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide reflects its intricate connectivity:

- Pyrazole core : A five-membered aromatic ring (positions 1–5) with nitrogen atoms at positions 1 and 2.

- Cyclopropyl substituent : Attached to position 5 of the pyrazole, introducing steric constraint and metabolic stability.

- Pyridin-4-yl group : A six-membered aromatic nitrogen heterocycle bonded to position 3 of the pyrazole, enabling π-stacking interactions.

- Ethyl linker : Connects the pyrazole’s N1 to the sulfonamide nitrogen, providing conformational flexibility.

- 3-(Trifluoromethyl)benzenesulfonamide : A benzene ring with electron-withdrawing trifluoromethyl (-CF₃) at position 3 and sulfonamide (-SO₂NH₂) at position 1, enhancing solubility and target affinity.

Table 1: Molecular Composition

| Property | Value |

|---|---|

| Molecular formula | C₂₁H₂₀F₃N₅O₂S |

| Molecular weight | 471.48 g/mol |

| Key functional groups | Pyrazole, pyridine, sulfonamide, CF₃ |

The stereoelectronic profile arises from:

- Pyrazole-pyridine conjugation : Delocalized π-electrons across the fused heterocycles, reducing basicity compared to isolated pyridines.

- Trifluoromethyl effects : The -CF₃ group’s strong inductive (-I) effect polarizes the benzenesulfonamide moiety, increasing electrophilicity at the sulfonyl group.

- Cyclopropyl strain : The three-membered carbocycle imposes ~27 kcal/mol ring strain, influencing molecular geometry and reactivity.

Historical Context in Heterocyclic Sulfonamide Research

The compound emerges from three decades of sulfonamide hybridization strategies:

First-Generation Sulfonamides (1990s)

Early analogs like 4-[3-(trifluoromethyl)-4-(4-methylphenyl)-1H-pyrazole-1-yl]benzenesulfonamide demonstrated COX-2 inhibition (patent US5466823A). These lacked pyridine components but established the value of trifluoromethylpyrazole-sulfonamide hybrids in modulating enzymatic activity.

Hybridization Era (2000s–2010s)

Researchers merged sulfonamides with nitrogen heterocycles to improve blood-brain barrier penetration. Key milestones:

- Pyridine incorporation : Compounds like N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide showed enhanced CNS bioavailability via pyridine’s hydrogen-bonding capacity.

- Linker optimization : Ethyl spacers between pyrazole and sulfonamide, as in N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide , balanced flexibility and rigidity.

Modern Design (2020s–Present)

The target compound represents third-generation optimization:

- Pyridin-4-yl substitution : Replaces earlier aryl groups (e.g., p-tolyl) to exploit pyridine’s dual role as a hydrogen-bond acceptor and metal-chelating agent.

- Sulfonamide positioning : The 3-CF₃-1-SO₂NH₂ arrangement on benzene maximizes target engagement while minimizing off-site binding, as evidenced in 4-[5-(3,4-dichlorophenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide derivatives.

Table 2: Evolutionary Comparison of Key Analogs

Properties

IUPAC Name |

N-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F3N4O2S/c21-20(22,23)16-2-1-3-17(12-16)30(28,29)25-10-11-27-19(15-4-5-15)13-18(26-27)14-6-8-24-9-7-14/h1-3,6-9,12-13,15,25H,4-5,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZREGDDDXHHDALK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F3N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the cyclopropyl and pyridinyl groups. The final steps usually involve the sulfonation of the benzene ring and the attachment of the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group (-SO₂NH₂) participates in nucleophilic substitution reactions , particularly at the sulfur atom. Under basic conditions, the amino group can act as a leaving group, enabling the formation of sulfonic acid derivatives or sulfonyl halides (e.g., with PCl₅).

Example Reaction:

Conditions: Anhydrous HCl, reflux.

Hydrolysis Reactions

The sulfonamide group undergoes hydrolysis under acidic or alkaline conditions to yield sulfonic acids. The trifluoromethyl group (-CF₃) stabilizes intermediates via electron-withdrawing effects, accelerating reaction rates.

Key Hydrolysis Pathways:

| Condition | Product | Mechanism |

|---|---|---|

| Acidic (H₂SO₄) | 3-(Trifluoromethyl)benzenesulfonic acid | Electrophilic substitution |

| Alkaline (NaOH) | Sodium sulfonate | Nucleophilic attack |

Pyrazole Ring Functionalization

The pyrazole ring (1H-pyrazol-1-yl) undergoes electrophilic aromatic substitution at the 4-position due to electron-donating substituents (cyclopropyl and pyridin-4-yl groups). Reported modifications include:

-

Halogenation : Bromination with Br₂/FeBr₃ yields 4-bromo derivatives.

Regioselectivity:

The cyclopropyl group enhances electron density at the 4-position, directing substitution .

Pyridine Ring Reactivity

The pyridin-4-yl group participates in:

-

Coordination reactions with metal ions (e.g., Zn²⁺, Cu²⁺) via lone pairs on nitrogen.

-

Electrophilic substitution under strong acidic conditions (e.g., nitration at the 3-position) .

Cyclopropyl Ring-Opening Reactions

The cyclopropyl moiety undergoes ring-opening under oxidative or reductive conditions:

-

Oxidative cleavage with KMnO₄/H⁺ yields a 1,3-diketone.

-

Hydrogenation (H₂/Pd) opens the ring to form a propyl chain.

Oxidation-Reduction Reactions

-

Trifluoromethyl group : Resists oxidation but stabilizes adjacent radicals.

-

Pyridine : Reduces to piperidine derivatives under H₂/Ni.

Biological Interactions

In pharmacological contexts, the compound inhibits cyclooxygenase-2 (COX-2) via:

-

Hydrogen bonding between the sulfonamide group and Arg120/His90 residues.

Research Implications

-

Pharmaceutical Synthesis : Modifications at the pyrazole ring (e.g., bromination) enhance COX-2 selectivity .

-

Material Science : Metal coordination with the pyridine group enables catalytic applications.

-

Stability Studies : Hydrolysis kinetics under physiological pH inform drug formulation strategies.

This compound’s multifunctional architecture supports diverse reactivity, making it a versatile scaffold for medicinal and industrial applications.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide in anticancer therapy. For instance, sulfonamide derivatives have been synthesized and evaluated for their antitumor properties. These compounds have shown promising results in inhibiting cancer cell proliferation, suggesting that the target compound may also exhibit similar activity due to its structural characteristics.

Case Study: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on various sulfonamide derivatives, revealing that modifications in the pyrazole and pyridine moieties significantly affect their anticancer efficacy. The introduction of trifluoromethyl groups has been associated with enhanced biological activity, making compounds like this compound candidates for further investigation in cancer therapeutics .

Antifungal Properties

The antifungal potential of similar compounds has been documented, particularly those incorporating pyridine and pyrazole structures. These compounds have been evaluated against various fungal strains, including Candida albicans and Rhodotorula mucilaginosa. Many derivatives exhibited superior antifungal activity compared to traditional antifungals like fluconazole.

Research Findings

In a study, novel pyridine-sulfonamide derivatives were synthesized and tested for antifungal activity. The most effective compounds demonstrated minimum inhibitory concentrations (MICs) as low as 25 µg/mL against resistant strains, indicating that the target compound may possess similar antifungal properties .

Anti-inflammatory Activity

Compounds with sulfonamide groups have also been investigated for their anti-inflammatory effects. The mechanism often involves the inhibition of key enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in inflammatory pathways.

In Silico Studies

Molecular docking studies have suggested that this compound may interact effectively with these enzymes, potentially leading to the development of new anti-inflammatory agents .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the pyrazole ring.

- Introduction of the cyclopropyl group.

- Sulfonation to yield the final compound.

Characterization Techniques

Characterization is usually performed using techniques such as:

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit bacterial growth by interfering with folic acid synthesis. The molecular targets could include enzymes like dihydropteroate synthase. The pathways involved would be those related to the biosynthesis of nucleotides and amino acids.

Comparison with Similar Compounds

Key Observations :

- Pyrazole Modifications : The target compound’s 5-cyclopropyl and 3-pyridinyl groups distinguish it from analogs like , which uses a 4-methylphenyl substituent. Cyclopropyl groups often enhance metabolic stability, while pyridinyl moieties may improve solubility or binding interactions .

- Sulfonamide Linkers: Unlike the ethyl linker in the target compound, employs a chromenone-linked pyrazolopyrimidine core, which introduces rigidity and fluorinated aromaticity.

Physicochemical Properties

Available data from analogs provide indirect insights:

Notes:

- The target compound’s molecular weight is expected to exceed 500 g/mol due to its pyridinyl and cyclopropyl substituents.

- The trifluoromethyl group in and correlates with moderate-to-high lipophilicity, suggesting similar behavior in the target compound .

Pharmacological and Industrial Relevance

Biological Activity

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a synthetic compound belonging to the sulfonamide class, characterized by its unique molecular structure, which includes a pyrazole ring and a trifluoromethyl group. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.

- Molecular Formula : C20H20F2N4O2S

- Molecular Weight : 418.46 g/mol

- Structure : The compound features a trifluoromethyl group, which is known to enhance biological activity by increasing lipophilicity and modulating receptor interactions.

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes by mimicking natural substrates. Sulfonamides typically act by blocking the active sites of enzymes critical for bacterial growth and proliferation, leading to antimicrobial effects. The presence of the trifluoromethyl group may also contribute to enhanced potency against specific biological targets, including cancer cells.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing pyrazole and trifluoromethyl groups demonstrate enhanced inhibition against various microbial strains. The mechanism likely involves interference with bacterial metabolic pathways, particularly through enzyme inhibition.

| Compound | Microbial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 6d | Mycobacterium smegmatis | 16 |

| 7a | Pseudomonas aeruginosa | 19 |

| 9c | Staphylococcus aureus | 15 |

Anticancer Activity

Recent investigations into the anticancer potential of this compound have revealed promising results. It has been observed to inhibit cellular processes associated with cancer cell proliferation. Specifically, it reduces the expression levels of anti-apoptotic proteins like Mcl-1, which are crucial for cancer cell survival.

Study 1: Antimicrobial Screening

In a study assessing various derivatives of the compound, several were tested against common bacterial strains using the well diffusion method. Compounds with electron-withdrawing groups showed increased antibacterial activity. For example, compound 6d exhibited significant inhibition against Mycobacterium smegmatis due to its structural characteristics enhancing interaction with bacterial enzymes .

Study 2: Anticancer Efficacy

Another study focused on the anticancer properties of related compounds demonstrated that those containing the trifluoromethyl group significantly inhibited CDK9-mediated transcription in cancer cells. This inhibition led to decreased levels of Mcl-1, promoting apoptosis in malignant cells .

Q & A

Q. What are the recommended methods for synthesizing this compound, and how can reaction conditions be optimized?

Synthesis typically involves multi-step procedures, such as coupling pyrazole derivatives with sulfonamide groups. A general approach includes:

- Step 1 : Prepare the pyrazole core via cyclization of hydrazine derivatives with β-diketones or α,β-unsaturated ketones.

- Step 2 : Introduce the pyridinyl and cyclopropyl substituents using palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).

- Step 3 : Functionalize with the benzenesulfonamide group via nucleophilic substitution (e.g., using K₂CO₃ in DMF at room temperature, as described in analogous syntheses) .

- Optimization : Monitor reaction progress via HPLC or LC-MS. Adjust solvent polarity (e.g., DMF vs. THF) and base strength (K₂CO₃ vs. Cs₂CO₃) to improve yields .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm regiochemistry of the pyrazole ring and substituent positions. The trifluoromethyl group shows distinct ¹⁹F NMR signals at ~-60 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (exact mass: ~467.12 g/mol) and isotopic patterns .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing, particularly for the cyclopropyl-pyridinyl moiety .

Q. How can solubility and stability be assessed under experimental conditions?

- Solubility : Test in DMSO (common stock solvent) and aqueous buffers (pH 4–8) using nephelometry. The trifluoromethyl group enhances hydrophobicity, requiring co-solvents like ethanol for in vitro assays .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. The sulfonamide group may hydrolyze under acidic conditions, necessitating pH-controlled storage .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

- Key Modifications :

- Replace the cyclopropyl group with larger rings (e.g., cyclohexyl) to probe steric effects on target binding .

- Substitute the pyridinyl group with electron-deficient heterocycles (e.g., pyrimidine) to modulate electronic properties .

- Methodology : Synthesize analogs and compare IC₅₀ values in enzyme inhibition assays. Use molecular docking (e.g., AutoDock Vina) to predict binding interactions .

Q. What computational strategies resolve contradictions in spectral data or reactivity predictions?

- Density Functional Theory (DFT) : Calculate NMR chemical shifts (e.g., using Gaussian 16) to validate experimental ¹H/¹³C assignments, especially for overlapping pyrazole protons .

- Molecular Dynamics (MD) : Simulate solvent effects on sulfonamide hydrolysis rates to explain stability discrepancies between theoretical and experimental data .

Q. How can bioactivity assays be designed to minimize off-target effects?

- Selectivity Screening : Test against related enzymes (e.g., COX-1 vs. COX-2 for sulfonamide derivatives) to assess specificity .

- Counter-Screens : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to rule out artifacts. For example, confirm binding via isothermal titration calorimetry (ITC) .

Q. What strategies mitigate synthetic challenges in scaling up this compound?

- Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for large batches .

- Byproduct Analysis : Use LC-MS to identify and quantify impurities (e.g., de-cyclopropylated byproducts) and adjust reaction stoichiometry accordingly .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.